5-(Methoxycarbonyl)isophthalic acid

Description

Contextualization within Aromatic Polycarboxylic Acid Chemistry

Aromatic polycarboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with two or more carboxylic acid groups. slideshare.net These compounds, including phthalic, isophthalic, and terephthalic acids, are fundamental building blocks in the synthesis of a wide array of commercially important polymers and fine chemicals. britannica.com Their rigid structure and the reactivity of the carboxylic acid groups make them ideal monomers for polymerization reactions. The specific spatial arrangement of the carboxyl groups (ortho, meta, or para) significantly influences the properties of the resulting polymers. britannica.com

Significance of Isophthalic Acid Derivatives in Contemporary Chemical Research

Isophthalic acid, with its meta-substituted carboxyl groups, imparts unique structural characteristics to polymers, such as improved thermal stability and chemical resistance. chemicalbook.com Derivatives of isophthalic acid, where additional functional groups are introduced onto the benzene ring, are of particular importance in contemporary research. These modifications allow for the fine-tuning of the molecule's properties and the creation of materials with tailored functionalities. For instance, isophthalic acid derivatives are being investigated for their potential in developing novel C1 domain ligands for protein kinase C, a key target in cancer research. nih.govacs.orgcapes.gov.br Furthermore, these derivatives are crucial in the synthesis of coordination polymers and metal-organic frameworks (MOFs), materials with extensive applications in gas storage, catalysis, and sensing. nih.govresearchgate.net

Overview of Research Trajectories for 5-(Methoxycarbonyl)isophthalic Acid

This compound, a derivative of isophthalic acid, possesses two carboxylic acid groups and a methoxycarbonyl group, offering multiple reactive sites for chemical modification. vulcanchem.com This trifunctional nature makes it a versatile building block in several areas of research. Current research trajectories for this compound are primarily focused on its application as a linker in the synthesis of novel metal-organic frameworks (MOFs) and as a monomer in the creation of specialty polymers with enhanced properties. nih.gov Researchers are exploring how the specific placement of the methoxycarbonyl group influences the resulting material's structure and function, aiming to develop materials with optimized performance for specific applications.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in research and industry.

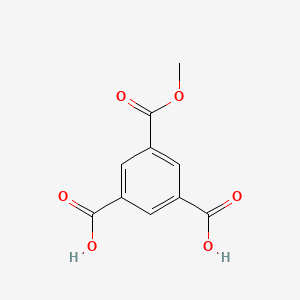

Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 5-(methoxycarbonyl)benzene-1,3-dicarboxylic acid. vulcanchem.com It is also known by synonyms such as 1,3,5-Benzenetricarboxylic acid, 1-methyl ester and 5-Methoxycarbonyl-benzene-1,3-dicarboxylic acid. cymitquimica.com The key structural feature is a benzene ring with two carboxylic acid groups at positions 1 and 3, and a methoxycarbonyl group at the 5-position. vulcanchem.com

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in various chemical processes.

| Property | Value |

| Molecular Formula | C₁₀H₈O₆ |

| Molecular Weight | 224.17 g/mol |

| Melting Point | 143-144 °C |

| Boiling Point (Predicted) | 489.1±40.0 °C |

| Density (Predicted) | 1.471±0.06 g/cm³ |

Table 1: Physicochemical Properties of this compound. chemicalbook.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Identifier | Value |

| CAS Number | 18263-95-1 |

| Standard InChI | InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | STBOKQUWWUFPAZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Table 2: Spectroscopic Identifiers for this compound. vulcanchem.com

Synthesis and Manufacturing Processes

The synthesis of this compound can be approached through various chemical pathways, leveraging established reactions in organic chemistry.

Laboratory-Scale Synthesis Methods

On a laboratory scale, a common approach to synthesizing derivatives of isophthalic acid involves the esterification of a precursor molecule. vulcanchem.com A plausible route for producing this compound could involve the selective protection of one of the carboxylic acid groups on 5-hydroxyisophthalic acid, followed by methylation of the hydroxyl group and subsequent deprotection. Another potential method is the direct esterification of 1,3,5-benzenetricarboxylic acid.

Industrial-Scale Production Considerations

For industrial-scale production, processes are optimized for efficiency, yield, and cost-effectiveness. The liquid-phase oxidation of polyalkyl aromatic compounds is a common industrial method for producing aromatic polycarboxylic acids. google.comgoogle.com Adapting such a process for this compound would likely involve the oxidation of a corresponding polymethylbenzene precursor. The use of continuous flow reactors could offer precise temperature and mixing control, potentially improving reaction times and reducing side reactions. vulcanchem.com

Applications in Advanced Materials Science

The unique trifunctional structure of this compound makes it a valuable component in the development of advanced materials with tailored properties.

Role as a Linker in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as pore size and functionality, are highly dependent on the structure of the organic linker. This compound, with its three potential coordination sites, can act as a versatile linker, leading to the formation of MOFs with complex and potentially novel topologies. nih.gov These materials are of interest for applications in gas storage and separation, catalysis, and sensing. researchgate.net Research has shown that related 5-substituted isophthalic acid derivatives can form coordination polymers with interesting magnetic and gas storage properties. nih.gov

Monomer for Specialty Polymer Synthesis

In polymer chemistry, this compound can be utilized as a monomer to introduce specific functionalities and to act as a branching agent. vulcanchem.com Its incorporation into polyester (B1180765) resins can modify the polymer's crystallinity and mechanical properties. The presence of the methoxycarbonyl group, in addition to the two carboxylic acid groups, allows for the creation of more complex polymer architectures with potentially enhanced thermal stability and chemical resistance, similar to how isophthalic acid itself is used to produce high-performance polymers. chemicalbook.com

Structure

3D Structure

Propriétés

Numéro CAS |

18263-95-1 |

|---|---|

Formule moléculaire |

C10H8O6 |

Poids moléculaire |

224.17 g/mol |

Nom IUPAC |

5-methoxycarbonylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

Clé InChI |

STBOKQUWWUFPAZ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies for 5 Methoxycarbonyl Isophthalic Acid

De Novo Synthesis Pathways

De novo synthesis offers direct routes to 5-(methoxycarbonyl)isophthalic acid by introducing the necessary functional groups onto a benzene (B151609) ring or a precursor that will become the aromatic core.

Direct Esterification Approaches for Carboxyl and Methoxycarbonyl Group Introduction

One plausible de novo route involves the strategic esterification of a suitable precursor. While direct synthesis protocols are not extensively detailed in the reviewed literature, a logical approach would involve the selective esterification of a tricarboxylic acid or a related derivative. A potential, though less direct, pathway could involve the acid-catalyzed esterification of 5-hydroxyisophthalic acid with methanol (B129727) to form the dimethyl ester, followed by selective hydrolysis. chemicalbook.com Another method involves the reaction of 5-hydroxy isophthalic acid with dimethyl sulphate in the presence of potassium carbonate and acetone. nih.gov

A general method for preparing methyl esters of isophthalic acid derivatives involves acid-catalyzed esterification with methanol. vulcanchem.com For the specific synthesis of this compound, a hypothetical route could begin with the selective protection of one carboxylic acid group on a suitable precursor, followed by methoxycarbonylation at the desired position using a reagent like methyl chloroformate, and concluding with the deprotection of the carboxylic acid groups. vulcanchem.com

Aromatic Ring Functionalization and Substitution Strategies

The introduction of functional groups onto an aromatic ring is a cornerstone of organic synthesis and provides pathways to this compound. These strategies often involve electrophilic aromatic substitution or other functionalization reactions. For instance, the nitration of isophthalic acid yields 5-nitroisophthalic acid, which can then be a precursor for further transformations. The subsequent reduction of the nitro group to an amino group, followed by diazotization and substitution, could potentially introduce the methoxycarbonyl group, although this specific sequence for this compound is not explicitly documented.

Modern synthetic methods offer various techniques for the selective functionalization of aromatic rings, which could be adapted for this purpose. organic-chemistry.orgnih.gov These include directed ortho-metalation, cross-coupling reactions, and other advanced strategies that allow for precise control over the position of substitution.

Synthesis through Chemical Transformations of Isophthalic Acid Precursors

Modifying existing isophthalic acid derivatives is a common and often more practical approach to synthesizing this compound. These methods leverage the availability of various substituted isophthalic acids.

Oxidative Cleavage Reactions Leading to this compound

Oxidative cleavage reactions are a powerful tool in organic synthesis for breaking carbon-carbon bonds and introducing oxygen-containing functional groups. masterorganicchemistry.com While not a direct route to this compound from a simple precursor, oxidative cleavage of more complex molecules containing a suitably substituted aromatic ring could potentially yield the desired product. For example, the oxidation of a precursor with an appropriate side chain at the 5-position of the isophthalic acid core could lead to the formation of a carboxylic acid group, which could then be esterified. The oxidation of terminal alkenes, for instance, can result in the cleavage of the carbon-carbon double bond to form carboxylic acids. nih.gov

Industrial processes for producing isophthalic acid itself often involve the oxidation of meta-xylene. wikipedia.org Similar oxidative strategies, if applied to a meta-xylene derivative with a precursor to the methoxycarbonyl group at the 5-position, could be envisioned. The choice of oxidant is crucial, with reagents like potassium permanganate (B83412) (KMnO4) or ozone (O3) being common choices for such transformations. masterorganicchemistry.com

Selective Functionalization of Substituted Isophthalic Acid Intermediates

The selective functionalization of readily available substituted isophthalic acids is a highly versatile strategy. A key intermediate is 5-hydroxyisophthalic acid, which can be synthesized through methods like the hydrolysis of 5-bromoisophthalic acid. google.com The hydroxyl group at the 5-position provides a reactive handle for introducing the methoxycarbonyl group.

One documented method involves the reaction of dimethyl 5-hydroxyisophthalate with allyl glycidyl (B131873) ether in a base-catalyzed nucleophilic oxirane ring-opening addition. nih.govnih.gov While this study focused on creating larger adducts, the initial dimethyl ester of 5-hydroxyisophthalic acid is a key intermediate. The synthesis of 5-methoxyisophthalic acid has been achieved by reacting 5-hydroxy isophthalic acid with dimethyl sulphate. nih.gov This methoxy (B1213986) derivative could potentially be a precursor, although converting the methoxy group to a methoxycarbonyl group would require additional steps.

Other 5-substituted isophthalic acids, such as 5-bromo-, 5-fluoro-, and 5-cyanoisophthalic acid, have also been synthesized and studied. nih.gov These halogenated derivatives could potentially undergo palladium-catalyzed carbonylation reactions in the presence of methanol to introduce the methoxycarbonyl group. For example, dimethyl 5-iodoisophthalate can be hydrolyzed to 5-iodoisophthalic acid, which could be a substrate for such a carbonylation. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. ethernet.edu.et In the context of synthesizing this compound, several green chemistry considerations can be applied.

The use of safer solvents and reagents is a key principle. For example, exploring solvent-free reaction conditions, as demonstrated in the synthesis of some isophthalic acid derivatives, can significantly reduce waste. nih.govnih.gov The use of catalytic methods over stoichiometric reagents is another important aspect. For instance, developing catalytic esterification or carbonylation methods would be preferable to using large amounts of activating agents or harsh reagents.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another crucial metric. ethernet.edu.et Designing synthetic routes that maximize atom economy by minimizing the formation of byproducts is a key goal. The oxidative cleavage of fatty acid derivatives to produce dicarboxylic acids is an area where greener alternatives to ozonolysis, such as using hydrogen peroxide, are being explored. mdpi.com Similar principles could be applied to the synthesis of aromatic dicarboxylic acids.

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions, such as lower temperatures and pressures, are also important considerations in developing greener synthetic methodologies for this compound.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 5 Methoxycarbonyl Isophthalic Acid

Ligand Design and Coordination Modes of 5-(Methoxycarbonyl)isophthalic Acid

The molecular structure of this compound, featuring two carboxylate groups at the 1 and 3 positions of a benzene (B151609) ring and a methoxycarbonyl group at the 5-position, provides a unique combination of coordination sites and functionalization. This design is instrumental in the formation of diverse and complex supramolecular architectures.

Carboxylate Coordination Geometries in Metal Complexes

The primary coordination functionalities of the 5-(methoxycarbonyl)isophthalate ligand are its two carboxylate groups. Upon deprotonation, these groups can bind to metal centers in various geometries, a key factor in determining the final structure of the coordination polymer or MOF. Studies on closely related 5-substituted isophthalates, such as 5-methoxyisophthalic acid, show that the carboxylate groups can adopt several coordination modes. nih.gov

For instance, in a manganese-based coordination polymer, the monoanionic 5-methoxyisophthalate ligand (HMeOip⁻) acts as a 3-connecting node. nih.gov It coordinates to one metal center through the carbonyl oxygen of its protonated carboxylic acid group, while the deprotonated carboxylate group binds to two additional metal centers, one oxygen atom to each. nih.gov This demonstrates the ligand's ability to bridge multiple metal ions, facilitating the formation of extended networks.

The versatility of the carboxylate groups allows for a range of coordination environments, as summarized in the table below, based on observations from related isophthalate (B1238265) ligands.

| Coordination Mode | Description | Example Structural Motif |

| Monodentate | A single oxygen atom from the carboxylate group binds to a metal center. | Formation of simple chains or discrete units. nih.gov |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal center. | Formation of stable five-membered rings with the metal ion. nih.gov |

| Bidentate Bridging | Each oxygen atom of a single carboxylate group binds to a different metal center. | Creation of paddle-wheel or other dimeric secondary building units (SBUs). rsc.org |

| Mixed Monodentate/Bidentate | In a single ligand, one carboxylate group acts as a monodentate linker while the other is bidentate. | Leads to more complex and lower-symmetry frameworks. nih.gov |

Influence of the Methoxycarbonyl Moiety on Ligand Chelation and Bridging

The presence of this group can, however, have subtle but important effects:

Steric Influence : The bulk of the methoxycarbonyl group can influence the packing of ligands around metal centers and the way adjacent polymeric chains or layers arrange themselves. This can prevent certain high-symmetry structures from forming and favor more complex, potentially interpenetrated, topologies. mdpi.com

Structure Directing : The group can act as a structure-directing agent, with its orientation influencing the formation of channels or pores within the MOF. nih.govresearchgate.net For example, in a manganese coordination polymer with the related 5-methoxyisophthalate, the methyl groups line one side of channels within the framework. nih.gov

Synthesis and Crystallography of this compound-based Coordination Polymers and MOFs

The creation of crystalline materials from this compound relies on specific synthetic techniques that promote the orderly self-assembly of the ligand and metal ions into extended networks.

Hydrothermal and Solvothermal Synthetic Routes for Crystalline Materials

Hydrothermal and solvothermal methods are the most common and effective routes for synthesizing crystalline coordination polymers and MOFs from 5-substituted isophthalic acids. researchgate.netjchemrev.com These techniques involve heating a mixture of the ligand, a metal salt, and a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel, typically a Teflon-lined steel autoclave, at temperatures ranging from approximately 100 to 180 °C for several days. nih.govnih.gov

The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product upon slow cooling. nih.govresearchgate.net The choice of solvent, metal salt, temperature, and the presence of auxiliary ligands can significantly influence the final product's structure and dimensionality. nih.govresearchgate.net

The following table summarizes typical reaction conditions used for synthesizing MOFs with related 5-substituted isophthalate ligands.

| Compound | Ligand | Metal Salt | Solvent | Temperature (°C) | Time | Ref. |

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | 5-methoxyisophthalic acid (H₂mia) | CuCl₂·2H₂O | H₂O | 160 | 3 days | nih.gov |

| Mn(HMeOip)₂ | 5-methoxyisophthalic acid (H₂MeOip) | Mn(OAc)₂·4H₂O | H₂O | 110 | 3 days | nih.gov |

| [Cd(bipa)]n | 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) | Cd(NO₃)₂·4H₂O | C₂H₅OH/H₂O | 180 | 3 days | rsc.org |

| [Zn₂L]n | 5-(bis(4-carboxybenzyl)amino)isophthalic acid (H₄L) | Zn(NO₃)₂·6H₂O | DMF/H₂O | 170 | 3 days | researchgate.netrsc.org |

Single-Crystal X-ray Diffraction Analysis of Extended Coordination Networks

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline MOFs. researchgate.netrsc.org When suitable single crystals can be grown, SCXRD analysis provides a wealth of structural information, including:

The coordination environment of the metal ions.

The exact coordination modes of the ligand.

Precise bond lengths and angles.

The crystal system and space group. nih.gov

This detailed structural insight is crucial for understanding the properties of the material and for designing new frameworks with desired characteristics. rsc.orgnih.gov For many MOFs based on 5-substituted isophthalic acids, SCXRD has been indispensable in revealing their intricate and often novel structures. nih.govnih.govrsc.orgrsc.org

The table below presents crystallographic data for a representative coordination polymer synthesized from a 5-substituted isophthalic acid, illustrating the type of information obtained from SCXRD.

| Parameter | Mn(HMeOip)₂ nih.gov |

| Chemical Formula | C₁₈H₁₄MnO₁₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.096(2) |

| b (Å) | 14.809(3) |

| c (Å) | 6.811(2) |

| β (°) ** | 108.31(3) |

| Volume (ų) ** | 871.4(4) |

Topologically Diverse Architectures and Interpenetration Phenomena in Metal-Organic Materials

The combination of a V-shaped ligand like 5-(methoxycarbonyl)isophthalate with various metal ions and secondary building units (SBUs) can lead to a remarkable diversity of network topologies. ucl.ac.uk Topology in this context simplifies the complex crystal structure into a net of nodes (representing metal ions or clusters) and linkers (representing the organic ligands) to better understand the underlying connectivity. nih.gov

MOFs based on 5-substituted isophthalic acids have been shown to exhibit a wide range of topologies. For example, a manganese polymer based on 5-methoxyisophthalic acid adopts a three-dimensional framework with the α-polonium topology. nih.gov Other related ligands have produced frameworks with topologies described as (4,4,4)-connected 3D nets, (3,6)-connected 2D layers (kgd topology), and various multi-nodal complex networks. rsc.orgrsc.orgrsc.org The structural diversity demonstrates that even small changes in the ligand or synthesis conditions can direct the assembly towards different topological outcomes. nih.govucl.ac.uk

In some cases, the voids within a coordination network are large enough to accommodate one or more independent, identical networks. This phenomenon, known as interpenetration, is common in MOFs. rsc.org It can be thought of as two or more frameworks passing through each other. For instance, a 3D framework built from a tetradentate ligand and isophthalate was found to have a 2-fold interpenetrated structure. rsc.org Interpenetration can significantly affect the properties of a MOF, often reducing its accessible pore volume while increasing its structural stability.

Advanced Functionalization Strategies within MOF Frameworks Utilising this compound

The ability to functionalize MOFs after their initial synthesis opens up a vast landscape for creating materials with specific properties. For MOFs incorporating this compound, these strategies are pivotal in enhancing their performance in various applications.

The rational design of MOFs is a cornerstone of their development for specific applications. By carefully selecting the metal nodes and organic linkers, it is possible to control the resulting topology, pore size, and chemical environment of the framework. researchgate.netewadirect.com The use of this compound, often in conjunction with auxiliary ligands, allows for the construction of MOFs with diverse architectures. nih.gov For example, the choice of metal ion (e.g., Cu(II) vs. Mn(II)) can lead to different framework structures even under similar reaction conditions, highlighting the metal-ion-dependent assembly process. nih.gov Furthermore, the incorporation of different auxiliary ligands can direct the dimensionality and connectivity of the resulting MOF. nih.gov This "building-block" approach enables the pre-design of MOFs with desired features, such as specific pore geometries for selective gas adsorption or the introduction of open metal sites for catalysis. The variability of the isophthalic acid core has been shown to be instrumental in producing a wide range of MOF materials with good uptake and selectivity for various gas pairs. massey.ac.nz

Catalytic Applications of this compound-Derived MOFs

The inherent porosity and tunable nature of MOFs make them promising candidates for catalytic applications. MOFs derived from this compound have demonstrated activity in both heterogeneous catalysis and photocatalysis.

MOFs can act as heterogeneous catalysts, where the active sites are located within the porous framework. These active sites can be the metal nodes, the organic linkers, or encapsulated guest species. In the context of MOFs synthesized with a methoxy-functionalized isophthalic acid, several have been tested as heterogeneous catalysts. For example, a series of six metal(II) compounds were successfully used as catalysts in the cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). nih.gov The study investigated various reaction parameters, including reaction time, solvent type, and catalyst loading, to optimize the catalytic process. nih.gov The catalytic activity of these MOFs is often attributed to the presence of accessible metal centers that can act as Lewis acids.

Table 1: Catalytic Performance of MOFs in the Cyanosilylation of 4-Nitrobenzaldehyde

| Catalyst | Time (h) | Conversion (%) |

|---|---|---|

| MOF-1 (Cu-based) | 24 | 98 |

| MOF-2 (Mn-based) | 24 | 85 |

| MOF-3 (Co-based) | 24 | 92 |

| MOF-4 (Co-based) | 24 | 95 |

| MOF-5 (Co-based) | 24 | 90 |

| MOF-6 (Cd-based) | 24 | 88 |

Data derived from a study on six metal-organic architectures from a 5-methoxyisophthalate linker. nih.gov

MOFs are also being extensively explored as photocatalysts for the degradation of organic pollutants in water. researchgate.netipn.mx The photocatalytic activity of MOFs stems from the ability of the organic linkers to act as "antennas" that absorb light and transfer energy to the metal clusters, generating electron-hole pairs that participate in redox reactions. ipn.mx Strategies to enhance photocatalytic efficiency include ligand functionalization, creating mixed-metal or mixed-linker MOFs, and coupling the MOF with other materials like semiconductors or metal nanoparticles. mdpi.comrsc.org While specific studies on the photocatalytic mechanisms of MOFs derived solely from this compound are not detailed in the provided results, the general principles apply. For instance, a study on MOFs based on the related 5-aminoisophthalic acid linker demonstrated that transition metal-based MOFs could effectively degrade phenol (B47542) under UV irradiation. researchgate.net The degradation process was found to follow pseudo-second-order kinetics, suggesting that the rate is controlled by surface adsorption processes. researchgate.net

Gas Adsorption and Separation Properties in MOFs Based on this compound

The high surface area and tunable pore sizes of MOFs make them excellent candidates for gas adsorption and separation applications. researchgate.netrsc.org MOFs based on isophthalic acid derivatives are particularly interesting for this purpose due to their potential for creating small-pored frameworks suitable for selective gas capture. massey.ac.nz

Research has shown that MOFs constructed with derivatives of isophthalic acid can exhibit promising selectivity for gas pairs like CO₂ over CH₄. rsc.org For example, two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid were synthesized and their gas adsorption properties were investigated. rsc.org One of the frameworks, a copper-based MOF, demonstrated notable selectivity for carbon dioxide over methane. rsc.org This selectivity is often attributed to a combination of factors, including the pore size, the chemical nature of the pore walls, and the presence of specific binding sites that interact more strongly with one gas molecule over another. The ability to fine-tune these properties through the rational design of the MOF structure is a key advantage in developing materials for specific gas separation challenges. ewadirect.com

Supramolecular Assemblies and Self Assembly Phenomena of 5 Methoxycarbonyl Isophthalic Acid and Its Derivatives

Driving Forces for Supramolecular Organization

The spontaneous organization of 5-(Methoxycarbonyl)isophthalic acid and its related compounds into ordered supramolecular assemblies is governed by a delicate interplay of various non-covalent interactions. These forces dictate the final structure and properties of the resulting architectures.

Hydrogen Bonding Networks in Crystalline and Solution-Phase Assemblies

Hydrogen bonding is a primary directional force in the self-assembly of this compound derivatives. The carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to the formation of robust and predictable patterns. In the solid state, these interactions often result in the formation of extended chains or sheets. For instance, in the crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid, each molecule is linked to three others through pairs of O—H⋯O hydrogen bonds, creating undulating sheets. researchgate.net Similarly, in the 1:1 adduct of 5-hydroxyisophthalic acid and 4,4'-trimethylenedipyridine (B96761), anions are linked into chains via O-H···O hydrogen bonds. researchgate.net The introduction of a methoxy (B1213986) substituent can lead to the formation of new hydrogen bonds involving the oxygen atom or hydrogen atoms of the methoxy group itself. researchgate.net

In solution, derivatives of 5-alkoxyisophthalic acid have been observed to form cyclic hexameric aggregates stabilized by a network of twelve hydrogen bonds. psu.edu The strength and nature of these hydrogen bonds can be influenced by the presence of other functional groups and the solvent environment, thereby affecting the dynamics of the resulting network. rsc.org The accessibility of hydrogen-bonding sites plays a crucial role in the retention and separation of related isomers in liquid chromatography, highlighting the importance of these interactions in solution-phase behavior. sielc.com

π-π Stacking and Van der Waals Interactions in Ordered Structures

Alongside hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound derivatives contribute significantly to the stability of their supramolecular assemblies. These interactions, while generally weaker than hydrogen bonds, are crucial for the formation of well-ordered, multi-dimensional structures. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and thus modulate the strength of these π-π stacking interactions. rsc.org

In many crystal structures, molecules pack in a manner that facilitates offset face-to-face π-stacking. nih.gov These interactions can be a dominant organizing force, particularly in systems where strong hydrogen bonding is less prevalent. nih.govmdpi.com Van der Waals forces, particularly between alkyl chains in derivatives like 5-alkoxyisophthalic acids, also play a critical role. In some cases, these interactions can even dominate over hydrogen bonding, leading to the formation of close-packed lamellar structures. nih.govresearchgate.net The interplay between hydrogen bonding, π-π stacking, and van der Waals forces provides a powerful toolkit for the rational design and engineering of crystalline materials with desired topologies.

Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Architectures

The versatile nature of this compound and its derivatives as building blocks allows for the construction of supramolecular architectures with varying dimensionalities.

One-dimensional (1D) chains are a common motif, often formed through catemeric hydrogen bonding between carboxylic acid groups. researchgate.net These chains can then further assemble into higher-dimensional structures through weaker interactions.

Two-dimensional (2D) sheets or layers can be formed through the extension of hydrogen bonding networks in a plane. For example, derivatives of alkylated isophthalic acid can self-assemble at a liquid-solid interface to form 2D crystals. nih.govresearchgate.net The resulting porous hexagonal packing creates a regular array of nanowells. researchgate.net In the crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid, undulating sheets are formed through extensive hydrogen bonding. researchgate.net

Three-dimensional (3D) frameworks represent the highest level of organization. These can be achieved through the interconnection of 1D chains or 2D sheets via additional hydrogen bonds, π-π stacking, or by introducing metal ions to form metal-organic frameworks (MOFs). In a notable example, discrete copper(II) dimeric units formed with a 5-methoxyisophthalate linker are interconnected by O–H⋯O hydrogen bonds to create a 3D supramolecular network. nih.gov The 1:1 adduct of 5-hydroxyisophthalic acid and 4,4'-trimethylenedipyridine forms four identical but independent interpenetrating three-dimensional frameworks. researchgate.net

Control over Self-Assembly Processes and Morphologies

The ability to control the self-assembly process is crucial for tailoring the final structure and function of the resulting supramolecular materials. Several strategies have been developed to exert control over the assembly of isophthalic acid derivatives.

One key factor is the choice of solvent, which can influence the solubility of the building blocks and mediate intermolecular interactions. The reaction temperature and pH are also critical parameters, especially in the context of hydrothermal or solvothermal synthesis of metal-organic frameworks, as they can affect the deprotonation state of the carboxylic acid groups and the coordination chemistry of the metal ions. nih.gov

The introduction of auxiliary ligands or "guests" can direct the assembly towards a specific architecture. In the formation of metal-organic frameworks with a 5-methoxyisophthalate linker, the use of different auxiliary ligands such as 2,2′-bipyridine and 4,4′-bipyridine resulted in structurally distinct coordination polymers. nih.gov Furthermore, a "guest-induced transformation" method has been shown to be effective in controlling the porous patterning of alkylated isophthalic acids. nih.govresearchgate.net

Concentration has also been identified as a controlling factor. The "concentration in control" principle demonstrates that the surface coverage of a particular porous structure can be dependent on the concentration of the isophthalic acid derivative in solution. nih.govresearchgate.net Moreover, stimuli-responsive groups can be incorporated into the building blocks, allowing for dynamic control over the self-assembly process through external triggers like pH, light, or temperature, leading to transformations in morphology. rsc.org

Crystallographic and Spectroscopic Characterization of Self-Assembled Structures

A combination of crystallographic and spectroscopic techniques is essential for the comprehensive characterization of the intricate supramolecular architectures formed by this compound and its derivatives.

Single-crystal X-ray diffraction is the most powerful tool for elucidating the precise three-dimensional arrangement of molecules in the solid state. It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions, including hydrogen bonds and π-π stacking distances. researchgate.netnih.gov This technique has been instrumental in revealing the formation of chains, sheets, and 3D networks in various crystalline assemblies. researchgate.netnih.gov

Spectroscopic methods provide complementary information about the structure and dynamics of these assemblies in both the solid state and solution.

Infrared (IR) and Raman Spectroscopy: These techniques are particularly sensitive to hydrogen bonding. The stretching frequencies of the O-H and C=O groups in the carboxylic acid moieties are shifted upon the formation of hydrogen bonds, providing evidence for their presence and relative strength. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the molecular structure of the building blocks and can provide insights into self-assembly processes in solution. nih.gov Changes in chemical shifts upon aggregation can indicate the formation of hydrogen bonds or π-π stacking interactions.

UV-Vis and Fluorescence Spectroscopy: These methods are useful for studying π-π stacking interactions, as the electronic absorption and emission spectra of the aromatic rings can be perturbed upon aggregation.

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the composition of the self-assembled species, such as the cyclic hexamers observed for 5-decyloxyisophthalic acid. nih.gov

Below is a table summarizing key crystallographic and spectroscopic data for representative self-assembled structures of this compound and its derivatives.

| Compound/Assembly | Technique | Key Findings |

| 5-[(4-carboxybenzyl)oxy]isophthalic acid researchgate.net | Single-Crystal X-ray Diffraction | Molecules are linked by O—H⋯O hydrogen bonds into undulating sheets. The two benzene (B151609) rings are nearly perpendicular. |

| 1:1 adduct of 5-hydroxyisophthalic acid and 4,4'-trimethylenedipyridine researchgate.net | Single-Crystal X-ray Diffraction | Formation of four identical, interpenetrating 3D frameworks linked by O-H···O, O-H···N, and N-H···O hydrogen bonds. |

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O (H₂mia = 5-methoxyisophthalic acid) nih.gov | Single-Crystal X-ray Diffraction | Discrete Cu₂ units are interconnected by O–H⋯O hydrogen bonds to form a 3D supramolecular network. |

| 5-decyloxyisophthalic acid psu.edu | NMR Spectroscopy, Mass Spectrometry | Observation of a cyclic hexameric aggregate in solution, stabilized by 12 hydrogen bonds. |

| 5-octadecyloxyisophthalic acid complexes psu.edu | IR Spectroscopy | Bands at 3000 and 915 cm⁻¹ are ascribed to hydrogen bonds within the complex. |

| 5-chloro-pyridine-2,3-di-amine nih.gov | Single-Crystal X-ray Diffraction | Molecules pack into spiral hydrogen-bonded columns with offset face-to-face π-stacking. |

Advanced Spectroscopic and Computational Investigations of 5 Methoxycarbonyl Isophthalic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton and Carbon-13 NMR studies of 5-(methoxycarbonyl)isophthalic acid and its derivatives have been conducted to elucidate their molecular structures.

In a ¹H NMR spectrum of a related compound, dimethyl 5-(isonicotinamido)isophthalate, run in DMSO-d₆, characteristic signals were observed. rsc.org Similarly, the ¹³C NMR spectrum of this compound provided key insights into its carbon framework. rsc.org For 5-(isonicotinamido)isophthalic acid, another related structure, distinct proton and carbon signals were also identified in DMSO-d₆. rsc.org

The analysis of a similar compound, 5-(nicotinamido)isophthalic acid, also involved ¹H and ¹³C NMR spectroscopy. rsc.org Further comparative data comes from the NMR spectra of dimethyl 5-(pyrimidin-5-ylamino)isophthalate and 5-(pyrimidin-5-ylamino)isophthalic acid. rsc.org

While direct spectral data for this compound is not detailed in the provided search results, the analysis of these closely related compounds provides a strong basis for predicting its spectral characteristics. The aromatic protons are expected to show distinct splitting patterns due to their coupling, and the methoxy (B1213986) and carboxylic acid protons will have characteristic chemical shifts.

| Proton (¹H) NMR Chemical Shifts for Related Compounds (in DMSO-d₆) | | :--- | :--- | | Compound | Chemical Shift (δ) in ppm | | Dimethyl 5-(isonicotinamido)isophthalate | Not explicitly provided in search results | | 5-(isonicotinamido)isophthalic acid | 13.3 (bs, 2H), 10.8 (bs, 1H), 9.15 (m, 1H), 8.78 (m, 1H), 8.66 (d, J= 1.4, 2H), 8.34 (m, 1H), 8.23 (t, J= 1.5, 1H), 7.59 (m, 1H) rsc.org | | 5-(nicotinamido)isophthalic acid | Not explicitly provided in search results | | Dimethyl 5-(pyrimidin-5-ylamino)isophthalate | Not explicitly provided in search results | | 5-(pyrimidin-5-ylamino)isophthalic acid | Not explicitly provided in search results |

| Carbon-13 (¹³C) NMR Chemical Shifts for Related Compounds (in DMSO-d₆) | | :--- | :--- | | Compound | Chemical Shift (δ) in ppm | | Dimethyl 5-(isonicotinamido)isophthalate | Not explicitly provided in search results | | 5-(isonicotinamido)isophthalic acid | 166.5 (Cq), 164.4 (Cq), 152.4, 148.8, 139.6 (Cq), 135.6, 131.7 (Cq), 130.1 (Cq), 125.2, 124.7, 123.6 rsc.org | | 5-(nicotinamido)isophthalic acid | Not explicitly provided in search results | | Dimethyl 5-(pyrimidin-5-ylamino)isophthalate | Not explicitly provided in search results | | 5-(pyrimidin-5-ylamino)isophthalic acid | Not explicitly provided in search results |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule. While specific 2D NMR data for this compound were not found in the search results, the application of techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would be standard practice for confirming the assignments made in 1D NMR spectra. These experiments would reveal which protons are coupled to each other and which protons are directly attached to which carbons, respectively, thereby providing unambiguous structural confirmation.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational isomers present in a molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. scispace.com For isophthalic acid, a parent compound, the IR spectrum shows characteristic absorption bands. nist.govchemicalbook.com In a study of a zinc-based metal-organic framework derived from isophthalic acid, the FT-IR spectrum was used to confirm the coordination of the ligand to the metal center. researchgate.net The IR spectrum of a hydrazone ligand, for comparison, showed strong bands at 3381, 1676, and 1603 cm⁻¹ corresponding to ν(N-H), ν(C=O), and ν(C=N) stretching vibrations, respectively. researchgate.net

For this compound, one would expect to observe characteristic stretching vibrations for the carboxylic acid O-H (broad), C=O (both carboxylic acid and ester), and C-O groups, as well as aromatic C-H and C=C stretching bands.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations. The Raman spectrum of isophthalic acid has been reported. researchgate.netchemicalbook.com For 5-methylisophthalic acid, another related compound, Raman spectroscopic data is also available. nih.gov A study on methoxycarbonyl isocyanate highlighted the use of Raman spectroscopy to identify rotational isomers in the liquid phase. researchgate.net This suggests that Raman spectroscopy could be employed to study the conformational preferences of this compound.

Electronic Spectroscopy (UV-Vis) and Photophysical Property Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties.

The UV-Vis spectrum of isophthalic acid shows absorption maxima at approximately 210 nm and 228 nm. sielc.com In a study of isophthalic acid derivatives, maximal UV absorption was observed at 214, 236, and 288 nm, suggesting that the oligomers were primarily based on isophthalic acid. researchgate.net Another study on a zinc-based MOF synthesized from isophthalic acid reported an absorption peak around 370 nm for the MOF, while isophthalic acid itself showed absorption in the UV region. researchgate.net The UV spectrum of isophthalic acid is known to be affected by the pH of the mobile phase in chromatographic analyses. sielc.com

For this compound, it is expected that the electronic transitions would be similar to those of isophthalic acid, with potential shifts in the absorption maxima due to the presence of the methoxycarbonyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₀H₈O₆, the exact molecular weight is 224.17 g/mol . cymitquimica.com In a typical mass spectrometry experiment using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The fragmentation of this compound is dictated by its functional groups: two carboxylic acid groups and one methyl ester group attached to an aromatic ring. The stable aromatic structure ensures that the molecular ion peak is generally observable. libretexts.org Fragmentation pathways common to aromatic carboxylic acids and esters would be expected. libretexts.orgmiamioh.edu

Key predicted fragmentation patterns include:

Loss of a methoxy group (-OCH₃): Cleavage of the ester's C-O single bond can lead to the loss of a methoxy radical, resulting in a significant fragment ion at m/z 193 (M-31).

Loss of the entire methoxycarbonyl group (-COOCH₃): A fragment ion at m/z 165 (M-59) can be formed by the cleavage of the bond between the aromatic ring and the ester group.

Loss of a hydroxyl group (-OH): Common in carboxylic acids, the loss of a hydroxyl radical from one of the carboxyl groups would produce a fragment at m/z 207 (M-17). libretexts.orgmiamioh.edu

Loss of a carboxyl group (-COOH): Cleavage of a carboxyl group would result in a fragment at m/z 179 (M-45). libretexts.org

Decarboxylation (-CO₂): The loss of carbon dioxide from the molecular ion could also occur, leading to a fragment at m/z 180.

These fragmentation pathways provide a characteristic fingerprint, allowing for the structural confirmation of the molecule.

Table 1: Predicted Major Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 224 | [C₁₀H₈O₆]⁺˙ (Molecular Ion) | - |

| 207 | [M - OH]⁺ | ∙OH |

| 193 | [M - OCH₃]⁺ | ∙OCH₃ |

| 179 | [M - COOH]⁺ | ∙COOH |

Note: This table represents predicted fragmentation based on the chemical structure and common fragmentation rules. Actual experimental data may vary.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it a staple in modern chemical research. arxiv.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (geometry optimization). researchgate.netnih.gov

The optimization process systematically alters the molecule's geometry to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov This theoretical structure is invaluable, as it can be compared with experimental data from techniques like X-ray crystallography to validate the results. researchgate.net

Beyond geometry, DFT calculations reveal key aspects of the electronic structure. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. These calculations help in understanding charge distribution and identifying the most reactive sites within the molecule.

Table 2: Illustrative DFT-Calculated Parameters for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | -874 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.7 eV |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of this type.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.net Its primary application is the prediction and interpretation of UV-visible absorption spectra. researchgate.net By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). researchgate.net

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π → π* transitions, which are common in aromatic systems. These transitions involve the excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital. The calculations provide not only the energy of these transitions but also their oscillator strength, which corresponds to the intensity of the absorption peak. This theoretical spectrum can be compared with experimental UV-Vis spectra to confirm the molecular structure and understand its photophysical properties.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. scienceopen.com

For this compound, MD simulations are particularly useful for understanding how individual molecules interact and self-assemble into larger structures, such as crystals or aggregates in solution. The presence of two carboxylic acid groups and an ester group allows for strong intermolecular hydrogen bonding and dipole-dipole interactions. MD simulations can model these non-covalent interactions explicitly, showing how they govern the formation of dimers, chains, or more complex three-dimensional networks. mdpi.com These simulations can predict macroscopic properties like structural stability and diffusion behavior within a medium, offering insights that are crucial for materials science applications. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₈O₆ |

Derivatization and Chemical Functionalization of 5 Methoxycarbonyl Isophthalic Acid

Synthesis of Ester and Amide Derivatives for Diverse Applications

The two carboxylic acid functionalities of 5-(Methoxycarbonyl)isophthalic acid are primary sites for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental for integrating the molecule into larger structures such as polymers, metal-organic frameworks (MOFs), and specialized organic molecules.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through standard acid-catalyzed esterification with various alcohols. This reaction is crucial for producing polyester (B1180765) resins, where this compound can act as a branching agent to alter the polymer's crystallinity and mechanical properties. vulcanchem.com The parent compound, isophthalic acid, is widely used in producing polyethylene (B3416737) terephthalate (B1205515) (PET) resins for packaging and unsaturated polyester resins (UPR) for construction and automotive parts. chemicalbook.comwikipedia.org Derivatives like this compound offer a route to modify these polymers, for instance, by creating copolyesters with improved dyeability and melt viscosity. polyestermfg.com

Amidation: The synthesis of amide derivatives typically requires the activation of the carboxylic acid groups, often by converting them to more reactive acid chlorides using reagents like thionyl chloride or phosphorus pentachloride. youtube.com These highly reactive intermediates can then be treated with ammonia (B1221849) or primary/secondary amines to form the corresponding amides. youtube.comgoogle.com This pathway is analogous to the synthesis of high-performance aromatic polyamides, such as the fire-resistant material Nomex, which is produced from isophthaloyl chloride. wikipedia.org The amide derivatives of this compound are valuable in creating polymers with high thermal stability and specific functionalities.

The diverse applications of these derivatives stem from the properties imparted by the newly formed ester or amide linkages.

| Derivative Type | Reagents | Resulting Linkage | Key Applications | Source(s) |

| Polyester | Diols (e.g., ethylene (B1197577) glycol) | Ester (-COO-) | Modified PET resins, unsaturated polyester resins (UPR), coatings, hot-melt adhesives. | vulcanchem.comchemicalbook.compolyestermfg.com |

| Polyamide | Diamines | Amide (-CONH-) | High-performance polymers (e.g., analogues of Nomex), specialty fibers. | wikipedia.orgyoutube.com |

| Metal-Organic Frameworks (MOFs) | Metal salts (e.g., zinc acetate, manganese acetate) | Carboxylate coordination | Gas storage and delivery (e.g., nitric oxide), catalysis. | vulcanchem.comnih.gov |

| Small Molecule Synthesis | Various alcohols or amines | Ester or Amide | Precursors for pharmaceuticals, functional dyes. | youtube.comsigmaaldrich.com |

Introduction of Diverse Functional Groups at the 5-Position for Modified Reactivity

A common strategy for introducing diversity at the 5-position involves starting with a precursor like dimethyl 5-hydroxyisophthalate. The phenolic hydroxyl group can be functionalized through various reactions. For example, a base-catalyzed nucleophilic reaction with allyl glycidyl (B131873) ether can be used to introduce ethylene oxide chains, with the length of the chain controlled by the stoichiometry of the reactants. nih.gov The resulting allyl-terminated adducts can be further modified, for instance, through oxidation of the terminal double bond to form a diol, thereby increasing the hydrophilicity of the molecule. nih.gov Such derivatives have been synthesized as non-polymeric capping ligands for metal oxide nanoparticles, demonstrating how modification at the 5-position can tailor the molecule for specific material science applications. nih.gov

Other functional groups can also be introduced to create a family of 5-substituted isophthalic acids, each with unique characteristics.

| 5-Position Substituent | Precursor/Method | Resulting Compound | Modified Properties & Applications | Source(s) |

| Hydroxy (-OH) | (Starting Material) | 5-Hydroxyisophthalic acid | Precursor for further functionalization (e.g., etherification). | nih.govnih.gov |

| Methoxy (B1213986) (-OCH₃) | Methylation of 5-hydroxyisophthalic acid (e.g., with dimethyl sulphate). | 5-Methoxyisophthalic acid | Used in the synthesis of coordination polymers and other complex molecules. | nih.govsigmaaldrich.com |

| Allyl Glycidyl Ether Adducts | Base-catalyzed ring-opening of allyl glycidyl ether with 5-hydroxyisophthalate. | 5-(Allyloxy-polyethoxy)isophthalates | Hydrophilic/hydrophobic balance modulation; capping ligands for nanoparticles. | nih.gov |

| Nitro (-NO₂) | Nitration of isophthalic acid. | 5-Nitroisophthalic acid | Precursor for 5-aminoisophthalic acid; electronic modification for polymers. | vulcanchem.com |

Mechanistic Insights into Derivatization Reactions and Reaction Optimization

The derivatization of this compound proceeds through well-established reaction mechanisms, primarily nucleophilic acyl substitution.

Esterification and Amidation Mechanisms:

Esterification: In a typical acid-catalyzed (Fischer) esterification, a proton activates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Amidation: The direct reaction of a carboxylic acid with an amine is generally slow. Therefore, the carboxylic acid is first converted to a more reactive derivative, most commonly an acid chloride. The mechanism involves a nucleophilic attack by the amine on the highly electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide. youtube.com The reactivity of carboxylic acid derivatives follows the general order: acid chloride > anhydride (B1165640) > ester > amide. youtube.com

Reaction Optimization: Optimizing these derivatization reactions is key to achieving high yields and purity.

Catalysis: Base catalysts are effective in reactions involving nucleophilic additions, such as the functionalization of 5-hydroxyisophthalate with epoxides. nih.gov

Solvent and Temperature: The choice of solvent can significantly influence the outcome, particularly in the synthesis of coordination polymers where different solvents (e.g., aqueous methanol (B129727) vs. aqueous ethanol) can lead to frameworks with different connectivity and dimensionality. nih.gov Temperature control is also critical for managing reaction rates and minimizing side products.

Advanced Reactor Systems: Modern techniques like continuous flow systems offer precise control over reaction parameters. For the synthesis of related compounds like 5-nitroisophthalic acid, temperature-zoned continuous flow reactors have been shown to reduce reaction times significantly (≤20 minutes) and minimize side reactions by ensuring rapid mixing and short residence times. vulcanchem.com Such systems could plausibly be adapted to optimize the synthesis and derivatization of this compound. vulcanchem.com

Structure-Reactivity and Structure-Function Relationships in Functionalized Analogues

The relationship between the molecular structure of 5-substituted isophthalic acid analogues and their resulting reactivity and function is a cornerstone of their application in rational design.

Structure-Reactivity Relationships: The electronic nature of the substituent at the 5-position directly influences the reactivity of the entire molecule.

Influence on Carboxylic Groups: An electron-withdrawing group at the 5-position, such as the methoxycarbonyl (-COOCH₃) or nitro (-NO₂) group, increases the acidity (lowers the pKa) of the two carboxylic acid protons. This makes deprotonation easier, which can be advantageous in forming carboxylate salts for MOF synthesis.

Influence on the Aromatic Ring: The same electron-withdrawing group deactivates the aromatic ring towards electrophilic aromatic substitution, while an electron-donating group like methoxy (-OCH₃) would activate it.

Structure-Function Relationships: The functional role of these molecules is intimately tied to their three-dimensional structure and the specific groups they present.

In Coordination Polymers (MOFs): The substituent at the 5-position acts as a modulator of the final framework structure. Studies on coordination polymers made from zinc and 5-methylisophthalic acid show that the resulting architecture is highly sensitive to the synthesis conditions. nih.gov When comparing different 5-substituted ligands, the size and chemical nature of the group can dictate the porosity, connectivity, and ultimately the gas absorption properties of the MOF. For example, coordination polymers based on 5-substituted isophthalates have been investigated for the controlled delivery of nitric oxide (NO), a medically relevant gas. nih.gov

As Nanoparticle Ligands: The function of 5-substituted isophthalic acids as capping ligands for nanoparticles is a direct result of their structure. The two carboxylate groups provide a strong anchor to the metal oxide surface, while the functional "tail" at the 5-position dictates the nanoparticle's interaction with its environment. nih.gov By synthesizing derivatives with hydrophilic chains, researchers can ensure the stable dispersion of nanoparticles in aqueous media, which is critical for biomedical applications. nih.gov

In Biological Systems: While direct pharmacological data on this compound is limited, structure-activity relationship (SAR) studies on analogous aromatic acids are highly informative. For instance, in the development of receptor antagonists, specific substituents on a core scaffold are essential for binding affinity and selectivity. researchgate.net Studies on isoquinolone derivatives have shown that methoxy groups can be essential for biological activity, and the nature of substituents at other positions fine-tunes potency and pharmacokinetic properties. nih.gov This principle highlights how the methoxycarbonyl group in this compound could be a critical component for function if used as a scaffold in drug discovery.

Material Science Applications and Future Perspectives of 5 Methoxycarbonyl Isophthalic Acid

Role as a Building Block in Polymer Science and Advanced Composite Materials

5-(Methoxycarbonyl)isophthalic acid is a trifunctional aromatic compound, possessing two carboxylic acid groups and one methoxycarbonyl group. This unique structure allows it to serve as a versatile building block in polymer science, particularly in the synthesis of branched polyesters and as a modifier for advanced composite materials. vulcanchem.com Its integration into polymer chains can significantly alter the material's properties.

The primary role of this compound in polymer science is as a branching agent. vulcanchem.com During polycondensation reactions, such as the synthesis of polyesters from diols and dicarboxylic acids, the two carboxylic acid functions can react to form linear chains. The third functional group, the methyl ester, can then be hydrolyzed or transesterified to create a branching point. This branching disrupts the regular packing of polymer chains, which in turn modifies the material's crystallinity, melting point, and mechanical properties.

The parent compound, isophthalic acid, is widely used to produce high-performance polyester (B1180765) resins, including polyethylene (B3416737) terephthalate (B1205515) (PET) and unsaturated polyester resins (UPR). chemicalbook.compenpet.com The inclusion of isophthalic acid in place of terephthalic acid lowers the melting point of the resulting polyester, creating flexible fabrics with a soft feel. chemicalbook.com More importantly, it imparts superior tear strength, impact resistance, thermal stability, and chemical resistance. chemicalbook.comtaylorandfrancis.com By analogy, this compound is utilized to introduce these benefits while also providing a reactive site for further functionalization or controlled branching. Branched polyesters derived from isophthalic acid derivatives are used in specialized coatings and adhesives that require durability and resistance to degradation. google.comgoogle.com

In the realm of advanced composites, unsaturated polyester resins based on isophthalic acid are a key matrix material. chemicalbook.comtaylorandfrancis.com These resins are combined with reinforcing fibers like glass or carbon to produce materials used in demanding applications such as construction, transportation, and marine infrastructure. chemicalbook.comavient.com The use of this compound can lead to composites with enhanced thermal and chemical resilience, crucial for components exposed to harsh environments.

Table 1: Impact of Isophthalic Acid Derivatives on Polymer Properties

| Property | Effect of Incorporation | Rationale | Application Benefit |

|---|---|---|---|

| Mechanical Strength | Increased tear strength and impact resistance. chemicalbook.com | The bent, asymmetric structure disrupts chain regularity, improving toughness over more linear polymers. chemicalbook.com | More durable fibers, films, and composite parts. chemicalbook.com |

| Thermal Stability | Higher heat resistance compared to orthophthalic-based resins. taylorandfrancis.com | The meta-positioning of the carboxyl groups enhances the rigidity of the polymer backbone. taylorandfrancis.com | Use in high-temperature applications and electrical insulation. chemicalbook.com |

| Chemical Resistance | Improved resistance to hydrolysis and chemicals. chemicalbook.com | The robust aromatic structure and stable ester linkages protect against chemical attack. chemicalbook.com | Durable coatings, storage tanks, and pipelines. chemicalbook.com |

| Crystallinity | Reduced crystallinity. vulcanchem.com | Acts as a branching agent, hindering the orderly packing of polymer chains. vulcanchem.com | Increased transparency in copolyester bottles, improved dyeability in fibers. chemicalbook.com |

| Adhesion | Enhanced adhesive properties. google.com | The presence of polar functional groups improves bonding to various substrates. | Formulation of high-performance solution adhesives. google.com |

Integration into Advanced Functional Materials (beyond MOFs)

While this compound and its derivatives are known precursors for metal-organic frameworks (MOFs), their utility extends to other classes of advanced functional materials. nih.govrsc.org Researchers are exploring their use in creating sophisticated materials with tailored properties for electronics and biomedical applications.

One significant area is the development of non-polymeric, amphiphilic coatings for nanoparticles. nih.gov For instance, derivatives of 5-hydroxyisophthalic acid have been synthesized to act as capping ligands for metal oxide nanoparticles. nih.gov In such a design, the isophthalic acid core serves as a robust anchor to the nanoparticle surface. The third functional group can be modified with hydrophilic chains, enabling the nanoparticles to form stable colloids in aqueous media for potential use in MRI contrast agents, drug delivery, and gene therapy. nih.gov

Another novel application is in the field of supramolecular chemistry. Substituted isophthalic acids can act as low molecular weight gelators to form metallogels. A notable example involves 5-aminoisophthalic acid, which forms a supramolecular gel with zinc(II) ions. rsc.org This soft material exhibits a unique flake-like microstructure and, remarkably, possesses semiconductor characteristics. A thin film of this metallogel was found to have an electrical conductivity of 1.34 × 10⁻⁵ S m⁻¹, and devices constructed from it functioned as Schottky barrier diodes. rsc.org This demonstrates the potential of isophthalic acid-based molecules in designing functional soft materials for microelectronics. rsc.org

Emerging Research Directions and Interdisciplinary Investigations

The unique trifunctional nature of this compound places it at the center of emerging and interdisciplinary research. Current investigations are moving beyond traditional polymer synthesis to explore its role in creating "smart" materials and complex molecular systems.

The development of functional nanoparticle coatings and semiconducting metallogels represents a clear trend towards interdisciplinary applications, merging materials science with nanotechnology, biomedicine, and electronics. nih.govrsc.org Furthermore, research into coordination polymers made from related 5-substituted isophthalic acids has revealed interesting properties like catalytic activity and gas storage, specifically for medicinal gases like nitric oxide (NO). nih.gov This suggests a potential research avenue for this compound in creating materials for controlled therapeutic gas release. nih.govosti.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming an integral part of materials design. These methods are used to predict the structural and electronic properties of molecules and the materials derived from them before their synthesis, accelerating the discovery of new functional materials. mdpi.com The investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms—is another critical research direction, as different polymorphs can have vastly different physical properties, which is crucial for applications in electronics and pharmaceuticals. mdpi.com

Challenges and Opportunities in the Utilization of this compound in New Technologies

Despite its potential, the widespread adoption of this compound in new technologies faces several challenges that are concurrently creating opportunities for innovation.

The primary challenge lies in its synthesis. There is a lack of established, direct synthesis protocols in readily available literature, which necessitates the development of atom-efficient routes with high yields (greater than 90%). vulcanchem.com Optimizing synthesis is crucial to reduce side reactions and ensure the purity required for high-performance applications. vulcanchem.com Another significant hurdle is the scalability of production, moving from laboratory-scale batches to cost-effective industrial manufacturing. In polymer applications, precisely controlling the degree of branching introduced by the monomer is critical to achieve the desired properties without leading to premature gelation and processing issues.

These challenges, however, open up numerous opportunities. The development of advanced reactor designs, such as temperature-zoned continuous flow systems, presents a major opportunity for optimizing the synthesis of this compound. vulcanchem.com Such systems allow for precise temperature control and rapid mixing, which can significantly reduce reaction times and minimize the formation of by-products. vulcanchem.com

The exploration of this molecule provides a clear opportunity to create novel high-performance polymers with superior thermal, mechanical, and chemical properties. taylorandfrancis.com In the realm of functional materials, it offers a platform for designing molecules for specific interfacial applications, such as the nanoparticle coatings for biomedical uses, and for developing new organic materials for electronics and photonics. nih.govrsc.org

Table 2: Challenges and Opportunities for this compound

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | Lack of established high-yield protocols; potential for side reactions. vulcanchem.com | Development of atom-efficient routes; adoption of continuous flow synthesis for better control and reduced reaction times. vulcanchem.com |

| Industrial Scale-Up | High cost of multi-step synthesis; scalability from lab to industrial production. | Process optimization to improve cost-effectiveness; finding high-value applications to justify cost. |

| Polymer Processing | Controlling the degree of branching to avoid gelation and maintain processability. | Creation of specialty polyesters with precisely tailored properties (e.g., for adhesives, coatings). google.comgoogle.com |

| Material Discovery | Limited systematic evaluation in diverse material systems. vulcanchem.com | Exploration in new functional materials like semiconducting gels, liquid crystals, and smart coatings. rsc.org |

| Characterization | Need for detailed crystallographic and toxicological studies for new applications. vulcanchem.com | Use of advanced characterization and computational modeling to predict and verify material properties. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Methoxycarbonyl)isophthalic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification or partial hydrolysis of precursor compounds under controlled conditions. For example, microwave-assisted step-growth polymerization has been employed for related isophthalic acid derivatives, enabling rapid and efficient coupling with diisocyanates or other monomers. Reaction parameters such as temperature (e.g., 120–150°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification via recrystallization (using methanol or ethanol) ensures high purity .

Q. How should researchers handle and store this compound to ensure experimental integrity?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. During handling, use local exhaust ventilation and personal protective equipment (gloves, lab coats, safety goggles) to minimize exposure. Solubility in methanol (as noted in safety data) allows for easy dissolution in polar solvents, but compatibility with oxidizing agents must be avoided to prevent hazardous reactions. Regular monitoring of storage conditions is advised due to potential instability over time .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm carbonyl (C=O) and ester (C-O) functional groups (peaks ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively).

- NMR (¹H and ¹³C) : For structural elucidation of aromatic protons (δ 7.5–8.5 ppm) and methoxycarbonyl groups (δ 3.8–4.0 ppm).

- HPLC-MS : To assess purity and molecular weight.

- X-ray Diffraction (XRD) : For crystalline structure determination, supported by software like SHELXL for refinement .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data contradictions when determining the structure of this compound derivatives?

- Methodological Answer : Contradictions in crystallographic data (e.g., disordered atoms, twinning) can be addressed using:

- SHELXD/SHELXE : For experimental phasing and density modification in small-molecule crystallography.

- High-resolution data collection : Synchrotron sources improve data quality for challenging crystals.

- Twinned refinement : SHELXL’s TWIN/BASF commands mitigate issues in twinned crystals. Cross-validation with spectroscopic data ensures consistency .

Q. How can microwave-assisted polymerization techniques be applied to synthesize polymers incorporating this compound?

- Methodological Answer : Microwave irradiation accelerates step-growth polymerization by enhancing reaction kinetics. For example:

- Polyamide synthesis : React this compound with diisocyanates (e.g., hexamethylene diisocyanate) under microwave conditions (100–150°C, 30–60 min).

- Advantages : Reduced reaction time (50–70% faster than conventional heating) and improved molecular weight control. Post-polymerization characterization via GPC and TGA ensures thermal stability (decomposition >300°C) .

Q. What role does this compound play in the design of luminescent metal-organic frameworks (MOFs)?

- Methodological Answer : The compound’s tricarboxylic structure enables coordination with lanthanides (e.g., Tb³⁺) to form rigid MOFs with enhanced porosity. For instance:

- Tb-MOF synthesis : Combine this compound with Tb(NO₃)₃ in DMF/water under solvothermal conditions (90°C, 24 hr).

- Applications : Luminescent probes for detecting Fe³⁺ or Cr₂O₇²⁻ via fluorescence quenching. Structural rigidity improves sensor sensitivity and stability .

Q. How do solvent choice and reaction conditions influence the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in enantioselective reactions, while non-polar solvents (e.g., toluene) favor steric control.

- Catalytic systems : Use chiral auxiliaries (e.g., BINOL) with the compound to achieve high enantiomeric excess (ee >90%).

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to optimize temperature (e.g., −20°C for stereochemical control) .

Data Reporting and Reproducibility

Q. What standards should be followed when reporting crystallographic data for this compound in publications?

- Methodological Answer : Adhere to IUCr guidelines:

- Deposition : Submit raw data to the Cambridge Structural Database (CSD) or CCDC.

- Refinement details : Report R-factors, residual electron density, and SHELXL parameters (e.g., HKLF 4 for twinned data).

- Validation : Use checkCIF to identify structural anomalies. Include supplementary data (e.g., ORTEP diagrams) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro